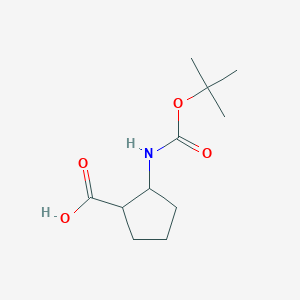

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Foreword: The Strategic Value of Constrained Amino Acid Analogs

In the landscape of modern drug discovery and peptide science, the conformational rigidity of molecular scaffolds is a paramount design principle. Unconstrained peptide chains often suffer from metabolic instability and poor target specificity due to their vast conformational freedom. Non-proteinogenic amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), offer a potent solution. By incorporating a cyclopentane ring into the backbone, we introduce a defined conformational constraint, which can pre-organize a peptide into a bioactive conformation, enhancing binding affinity and enzymatic resistance.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting the amino functionality of ACPC during multi-step syntheses.[1] This guide provides a comprehensive, field-proven perspective on the synthesis of Boc-ACPC and the rigorous analytical workflow required to validate its structure and purity, empowering researchers to confidently utilize this valuable building block.

Part 1: The Synthetic Blueprint - From Amino Acid to Protected Asset

Strategic Considerations in Synthesis

The primary objective in the synthesis of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is the selective N-acylation of the starting amino acid, 2-aminocyclopentanecarboxylic acid. The core challenge lies in achieving this without promoting side reactions, such as polymerization or undesired reactions at the carboxylic acid moiety. The choice of reaction conditions is therefore critical.

The Schotten-Baumann reaction conditions, typically employing an aqueous alkaline solution, are highly effective for this transformation. The base, such as sodium bicarbonate or sodium hydroxide, serves a dual purpose: it deprotonates the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc-anhydride, and it neutralizes the acidic byproducts of the reaction. The use of a co-solvent like dioxane or tetrahydrofuran (THF) is often necessary to solubilize the Boc-anhydride in the aqueous medium.

Synthetic Workflow Diagram

The following diagram outlines the straightforward and robust process for the Boc protection of 2-aminocyclopentanecarboxylic acid.

Caption: General workflow for the synthesis of Boc-ACPC.

Detailed Experimental Protocol

This protocol describes the synthesis of trans-(+/-)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The same procedure is applicable to the cis isomer or enantiomerically pure starting materials.

Materials & Equipment:

-

trans-(+/-)-2-Aminocyclopentanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of trans-(+/-)-2-aminocyclopentanecarboxylic acid in a solution of 50 mL of 1,4-dioxane and 50 mL of 1 M aqueous sodium bicarbonate. Stir the mixture at room temperature until all solids have dissolved. The basic solution ensures the amino group is deprotonated and ready for reaction.

-

Boc-Anhydride Addition: To the stirring solution, add a solution of 1.1 equivalents of di-tert-butyl dicarbonate dissolved in 20 mL of 1,4-dioxane dropwise over 30 minutes. An excess of the anhydride ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system). The disappearance of the starting amino acid spot (visualized with ninhydrin stain) and the appearance of a new, higher Rf product spot indicates reaction completion.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1 M HCl. This step is critical: it protonates the carboxylate to form the desired carboxylic acid and protonates any excess bicarbonate. The product will often precipitate as a white solid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic solvent will dissolve the desired Boc-protected acid.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a white solid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Part 2: The Analytical Gauntlet - A Self-Validating Characterization Workflow

No synthesis is complete without rigorous analytical confirmation. Each characterization technique provides a unique piece of structural information. When combined, they form a self-validating system that confirms the identity, purity, and structure of the target compound with a high degree of confidence.

Characterization Workflow Diagram

Caption: A multi-technique workflow for product validation.

Spectroscopic and Analytical Data Interpretation

The successful synthesis of Boc-ACPC is confirmed by a confluence of data from the following techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise covalent structure of the molecule.

-

¹H NMR: The spectrum will show a characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons, which is the hallmark of the tert-butyl group of the Boc protector.[2] The protons on the cyclopentane ring will appear as a series of complex multiplets, typically between 1.5 and 4.2 ppm. A broad singlet corresponding to the N-H proton is also expected, often around 5.0-6.0 ppm, and a very broad signal for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Key signals confirm the carbon framework. Expect a resonance around 28 ppm for the three equivalent methyl carbons of the Boc group, a signal around 80 ppm for the quaternary carbon of the Boc group, and a signal around 175-180 ppm for the carboxylic acid carbonyl carbon. The carbamate carbonyl will appear around 155 ppm.

B. Infrared (IR) Spectroscopy IR spectroscopy validates the successful introduction of the Boc group by confirming the presence of specific functional groups.

-

The disappearance of the characteristic primary amine stretches from the starting material is a key indicator.[3]

-

The appearance of a strong absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the newly formed carbamate.

-

Strong C=O stretching bands will be observed. The carbamate carbonyl typically appears around 1690-1710 cm⁻¹, while the carboxylic acid carbonyl appears at a higher wavenumber, around 1700-1740 cm⁻¹.[3][4]

C. High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, which unequivocally confirms the molecular formula. For C₁₁H₁₉NO₄, the expected monoisotopic mass is 229.1314 Da.[5] Observing a mass value within a few parts per million (ppm) of this theoretical value provides strong evidence for the successful synthesis.

D. Purity and Stereochemical Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC, with a target purity of ≥98% for most research applications.[6]

-

Optical Rotation: For enantiomerically pure isomers like (1S,2S)-Boc-ACPC or (1R,2R)-Boc-ACPC, measuring the specific optical rotation is essential to confirm that the stereochemistry was retained during the synthesis. For example, literature values for (1S,2S)-Boc-ACPC are around +38 to +48º (c=1 in MeOH).[6]

Summary of Characterization Data

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₁₁H₁₉NO₄ | Based on starting materials and reaction. |

| Molecular Weight | 229.28 g/mol | Theoretical value for C₁₁H₁₉NO₄.[6][7][8] |

| Appearance | White to off-white solid/powder | Typical physical form for this compound.[6][7] |

| ¹H NMR | Singlet ~1.4 ppm (9H); Multiplets 1.5-4.2 ppm | Confirms Boc group and cyclopentane ring.[2] |

| ¹³C NMR | ~28 ppm (3C), ~80 ppm (1C), ~155 ppm (C=O), ~178 ppm (C=O) | Confirms carbon skeleton and functional groups. |

| IR Spectroscopy | ~3350 cm⁻¹ (N-H); ~1710 cm⁻¹ (C=O, carbamate); ~1730 cm⁻¹ (C=O, acid) | Confirms presence of key functional groups.[3] |

| HRMS (ESI+) | [M+H]⁺ ≈ 230.1387 | Confirms elemental composition. |

| Purity (HPLC) | ≥ 98% | Standard for high-quality synthetic building blocks.[6][7] |

| Storage | 2-8°C, dry and sealed | Ensures long-term stability of the compound. |

Conclusion: An Essential Tool for Advanced Molecular Design

The synthesis and characterization of this compound represent a fundamental yet critical process for chemists in pharmaceutical and materials science.[9][10] The robustness of the Boc protection strategy, combined with a comprehensive, multi-faceted analytical workflow, ensures the production of a high-quality, reliable building block. The conformational constraints imposed by the cyclopentane ring make Boc-ACPC an invaluable tool for designing structured peptides, peptidomimetics, and other complex molecular architectures with enhanced biological activity and stability.[1][7] This guide provides the necessary framework for both the practical execution of its synthesis and the rigorous validation required for its confident application in advanced research endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1268161, (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

-

ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Available from: [Link]

-

SpectraBase. CIS-2-TERT.-BUTOXYCARBONYL-AMINOCYCLOPENTANECARBOXAMIDE - Optional[13C NMR]. Available from: [Link]

-

RSC Publishing. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available from: [Link]

-

PubMed. The infrared absorption of amino acid side chains. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. jk-sci.com [jk-sci.com]

- 10. jk-sci.com [jk-sci.com]

Chiral Synthesis of Boc-Aminocyclopentanecarboxylic Acid Isomers: An In-Depth Technical Guide

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the conformational control of peptide and small molecule therapeutics is paramount to achieving desired efficacy and metabolic stability. Chiral aminocyclopentanecarboxylic acid (ACPC) isomers, particularly their N-Boc protected forms, have emerged as invaluable building blocks. Their rigid cyclopentane core restricts the conformational freedom of peptide backbones, leading to more stable and predictable secondary structures such as β-turns and helices. This conformational rigidity can enhance binding affinity to biological targets and improve resistance to enzymatic degradation, making Boc-ACPC isomers highly sought-after motifs in the design of peptidomimetics, protease inhibitors, and other therapeutics. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of all four isomers of Boc-aminocyclopentanecarboxylic acid, offering field-proven insights and detailed protocols for researchers and scientists in drug development.

Strategic Approaches to the Chiral Synthesis of Boc-ACPC Isomers

The synthesis of enantiomerically pure Boc-ACPC isomers presents a significant challenge due to the presence of two adjacent stereocenters on the cyclopentane ring. The key to a successful synthesis lies in the precise control of both the relative (cis/trans) and absolute (R/S) stereochemistry. This guide will delve into three principal strategies that have proven effective for achieving this control:

-

Reductive Amination of a Prochiral Ketone and Diastereomeric Resolution: A robust and scalable approach that allows for the synthesis of all four stereoisomers from a common precursor.

-

Enzymatic Kinetic Resolution: A highly selective method for the separation of enantiomers, particularly effective for the cis-isomers.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: An elegant and efficient method for establishing the desired stereochemistry in a single step.

Part 1: Scalable Synthesis of All Four Stereoisomers via Reductive Amination and Diastereomeric Resolution

This strategy is a workhorse in the synthesis of cyclic amino acids, offering a practical and scalable route to all four stereoisomers of ACPC. The core of this approach involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by separation of the resulting diastereomers and subsequent chemical transformations.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: (S)-α-phenylethylamine is chosen as the chiral auxiliary due to its commercial availability, low cost, and the high diastereoselectivity it imparts in the reductive amination step. The bulky phenyl group effectively shields one face of the intermediate imine, directing the hydride attack from the less hindered face.

-

Reductive Amination Conditions: The combination of azeotropic distillation with toluene to form the enamine followed by reduction with sodium borohydride (NaBH₄) in isobutyric acid provides a complete conversion of the starting ketoester.[1][2]

-

Diastereomer Separation: The diastereomeric amino esters are separable by crystallization after derivatization with a chiral resolving agent like (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA). This method is highly efficient for obtaining diastereomerically pure compounds on a large scale.[1][2]

-

Protecting Group Strategy: The final amino acids are typically protected with the Fmoc group for solid-phase peptide synthesis. However, the Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) under standard conditions.

Experimental Workflow Diagram:

Caption: Workflow for the scalable synthesis of all four Boc-ACPC stereoisomers.

Detailed Experimental Protocol (Adapted from[1][2]):

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically until no more water is collected.

-

Cool the reaction mixture and evaporate the toluene under reduced pressure.

-

Dissolve the resulting crude enamine in isobutyric acid and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an acidic workup followed by extraction with diethyl ether to obtain the crude mixture of diastereomeric amino esters.

Step 2: Diastereomeric Resolution

-

Dissolve the crude amino ester mixture in a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA) in acetonitrile.

-

Allow the solution to cool to room temperature and then place it in a refrigerator for 12 hours to facilitate crystallization of one diastereomeric salt.

-

Filter the precipitate and wash with cold acetonitrile to obtain the pure diastereomeric salt.

-

The other diastereomer can be isolated from the mother liquor.

Step 3: Deprotection and Boc Protection

-

Treat the separated diastereomeric salt with an aqueous base (e.g., KHCO₃/K₂CO₃) and extract the free amine into diethyl ether.

-

Subject the free amine to hydrogenolysis (e.g., using palladium on carbon under a hydrogen atmosphere) to remove the phenylethyl group.

-

Hydrolyze the ester group under acidic conditions (e.g., heating in 10% HCl) to yield the aminocyclopentanecarboxylic acid.[1][2]

-

To a solution of the amino acid in a mixture of water and dioxane, add sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture and extract the Boc-protected amino acid with ethyl acetate.

Data Summary Table:

| Isomer | Overall Yield (from ketoester) | Diastereomeric Ratio (after resolution) | Enantiomeric Excess |

| (1R,2S)-Boc-ACPC | ~30% | >99:1 | >99% |

| (1S,2R)-Boc-ACPC | ~25% | >99:1 | >99% |

| (1R,2R)-Boc-ACPC | ~28% | >99:1 | >99% |

| (1S,2S)-Boc-ACPC | ~26% | >99:1 | >99% |

Part 2: Enzymatic Kinetic Resolution of cis-Boc-Aminocyclopentanecarboxylic Acid

Enzymatic kinetic resolution is a powerful technique for the synthesis of enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. For the synthesis of cis-Boc-ACPC isomers, lipases such as Candida antarctica lipase B (CAL-B) can be employed for the enantioselective hydrolysis of a racemic ester precursor.

Causality Behind Experimental Choices:

-

Enzyme Selection: Candida antarctica lipase B (CAL-B) is a widely used and robust lipase that exhibits excellent enantioselectivity for a broad range of substrates, including cyclic amino acid esters.

-

Reaction Medium: The reaction is typically carried out in an organic solvent to minimize water content, which can lead to non-enzymatic hydrolysis and reduce the enantioselectivity.

-

Substrate: A racemic mixture of the ethyl ester of cis-N-Boc-aminocyclopentanecarboxylic acid is used as the substrate. The enzyme will selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester.

Reaction Mechanism Diagram:

Caption: Mechanism of enzymatic kinetic resolution of racemic cis-Boc-ACPC ethyl ester.

Detailed Experimental Protocol (Conceptual):

-

Dissolve the racemic ethyl ester of cis-N-Boc-aminocyclopentanecarboxylic acid in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

Add immobilized Candida antarctica lipase B (Novozym 435).

-

Add a stoichiometric amount of water and stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Separate the resulting carboxylic acid (one enantiomer) from the unreacted ester (the other enantiomer) by acid-base extraction.

-

Hydrolyze the unreacted ester to obtain the other enantiomer of the Boc-protected amino acid.

Expected Results:

This method can provide both enantiomers of cis-Boc-ACPC with high enantiomeric excess (>98% ee). The yields for each enantiomer are theoretically limited to a maximum of 50%.

Part 3: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the enantioselective synthesis of chiral compounds. For the synthesis of Boc-ACPC isomers, a suitable prochiral enamide precursor can be hydrogenated using a chiral rhodium catalyst to afford the desired product with high enantioselectivity.

Causality Behind Experimental Choices:

-

Catalyst System: Chiral rhodium complexes with bisphosphine ligands (e.g., DuPhos, BINAP) are highly effective for the asymmetric hydrogenation of enamides.[3][4][5] The choice of ligand is crucial for achieving high enantioselectivity.

-

Substrate Design: The substrate must be a prochiral enamide, which can be synthesized from the corresponding β-keto ester. The double bond geometry and the nature of the acyl group can influence the stereochemical outcome.

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and in a suitable solvent such as methanol or ethanol.

Catalytic Cycle Diagram:

Caption: Catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.

Conceptual Experimental Protocol:

-

Synthesize the prochiral enamide precursor from ethyl 2-oxocyclopentanecarboxylate.

-

In a glovebox, charge a pressure reactor with the enamide substrate and the chiral rhodium catalyst (e.g., [Rh(COD)(Et-DuPhos)]BF₄) in an appropriate solvent (e.g., methanol).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by GC or LC-MS).

-

Vent the reactor and concentrate the reaction mixture.

-

Purify the product by column chromatography to obtain the enantiomerically enriched Boc-ACPC derivative.

Expected Performance:

Rhodium-catalyzed asymmetric hydrogenation can provide access to specific Boc-ACPC isomers with excellent enantioselectivities (often >95% ee) and high yields.

Conclusion and Future Perspectives

The chiral synthesis of Boc-aminocyclopentanecarboxylic acid isomers is a well-developed field with several robust and scalable methods available to researchers. The choice of synthetic strategy will depend on factors such as the desired stereoisomer, the required scale, and the available resources. The reductive amination and diastereomeric resolution approach offers a versatile route to all four isomers, while enzymatic kinetic resolution provides a highly selective method for the cis-isomers. Rhodium-catalyzed asymmetric hydrogenation represents a more modern and efficient approach for specific isomers.

Future developments in this field will likely focus on the discovery of new and more efficient catalysts for asymmetric synthesis, as well as the development of novel chemoenzymatic routes that combine the best of both chemical and biological catalysis. As the demand for conformationally constrained amino acids in drug discovery continues to grow, the development of even more efficient and sustainable methods for the synthesis of Boc-ACPC isomers will remain a key area of research.

References

-

Leśniak, S., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link][1][6][7]

-

Leśniak, S., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link][2]

- Fülöp, F., et al. (1990). A simple synthesis of cis- and trans-2-aminocyclopentanecarboxylic acid.

- Davies, S. G., & Fletcher, A. M. (2005). Asymmetric synthesis of substituted β-amino acids.

-

Gridnev, I. D., & Imamoto, T. (2002). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 124(40), 12062–12072. [Link][3]

- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link][5]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Aminocyclopentanecarboxylic Acids

Introduction: The Structural Versatility and Analytical Challenge of Boc-Aminocyclopentanecarboxylic Acids

Boc-aminocyclopentanecarboxylic acids are a critical class of conformationally constrained amino acid building blocks used extensively in pharmaceutical research and drug development.[1][2][3] The incorporation of these cyclic, non-proteinogenic amino acids into peptide structures can impart unique conformational properties, enhance metabolic stability, and improve biological activity. The cyclopentane ring introduces a degree of rigidity that is highly sought after in the design of peptidomimetics, enzyme inhibitors, and receptor ligands.[1][3]

The synthetic versatility of this scaffold allows for a variety of isomers, including positional isomers (1,2- and 1,3-amino acid substitution) and stereoisomers (cis and trans configurations), each with distinct three-dimensional structures and, consequently, different biological profiles. Accurate and unambiguous structural confirmation of these isomers is paramount and relies on a multi-technique spectroscopic approach.

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of Boc-aminocyclopentanecarboxylic acids. It is designed for researchers, scientists, and drug development professionals to aid in the synthesis, purification, and final structural validation of these valuable compounds.

Caption: Chemical structures of representative isomers of Boc-aminocyclopentanecarboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Protonic Environment

¹H NMR spectroscopy is arguably the most powerful tool for the initial structural assessment of Boc-aminocyclopentanecarboxylic acids, providing critical information on the proton framework and the stereochemical relationship between substituents.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into several key regions:

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet typically observed in the upfield region, around 1.40-1.45 ppm .[4] This signal is a hallmark of the Boc protecting group and is easily identifiable.

-

Cyclopentane Ring Protons: The protons on the cyclopentane ring produce a complex series of multiplets between 1.50 and 2.30 ppm .[5] The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern and stereochemistry.

-

Methine Protons (CH-N and CH-COOH): The protons on the carbons bearing the amino and carboxyl groups (Cα and Cβ) are the most informative for stereochemical assignment. These typically resonate between 2.80 and 4.00 ppm .[5] In trans isomers, the vicinal coupling constant (³J) between these two protons is generally smaller than in the corresponding cis isomers, a key diagnostic feature for differentiating these stereoisomers.[6]

-

Amide Proton (N-H): The amide proton of the Boc-carbamate group usually appears as a broad singlet or a doublet (if coupled to the adjacent methine proton) between 5.0 and 6.0 ppm . Its chemical shift can be solvent and concentration-dependent.

-

Carboxylic Acid Proton (O-H): This proton is often very broad and can appear over a wide range, typically downfield (10-12 ppm ). It may not be observed in protic solvents like D₂O due to proton exchange.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| tert-Butyl (Boc) | 1.40 - 1.45 | Singlet (s) | Diagnostic for the Boc protecting group. |

| Cyclopentane (CH₂) | 1.50 - 2.30 | Multiplets (m) | Complex region, confirms the cyclopentane core. |

| Methine (CH-COOH) | 2.80 - 3.20 | Multiplet (m) | Position and coupling provide stereochemical information.[5] |

| Methine (CH-NHBoc) | 3.80 - 4.00 | Multiplet (m) | Position and coupling provide stereochemical information.[5] |

| Amide (N-H) | 5.0 - 6.0 | Broad singlet or doublet | Confirms the presence of the carbamate linkage. |

| Carboxylic Acid (O-H) | 10.0 - 12.0 | Very broad singlet | Often not observed in protic solvents. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the presence of all expected carbon environments.

Interpreting the ¹³C NMR Spectrum

Key resonances in the ¹³C NMR spectrum of Boc-aminocyclopentanecarboxylic acid include:

-

Carboxylic Carbonyl: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing at ~175-177 ppm .[5]

-

Boc Carbonyl: The carbonyl carbon of the Boc group is also in the downfield region, usually around ~155 ppm .[7]

-

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group resonates at approximately 80 ppm .[7]

-

Methine Carbons (C-N and C-COOH): The carbons attached to the nitrogen and the carboxyl group are found in the range of 45-55 ppm .[5]

-

Cyclopentane Carbons (CH₂): The methylene carbons of the cyclopentane ring appear in the upfield region, typically between 20-35 ppm .[5]

-

Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a sharp signal at ~28 ppm .[7]

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Insights |

| Carboxylic Acid (C=O) | ~175 - 177 | Confirms the carboxylic acid functional group.[5] |

| Boc Carbonyl (C=O) | ~155 | Confirms the carbamate functional group.[7] |

| Boc Quaternary (C(CH₃)₃) | ~80 | Diagnostic for the Boc protecting group.[7] |

| Methine (CH-N / CH-COOH) | 45 - 55 | Confirms the substitution pattern on the ring.[5] |

| Cyclopentane (CH₂) | 20 - 35 | Confirms the cyclopentane core.[5] |

| Boc Methyl (CH₃) | ~28 | Diagnostic for the Boc protecting group.[7] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.

Interpreting the IR Spectrum

The IR spectrum of Boc-aminocyclopentanecarboxylic acid is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed from 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

N-H Stretch (Amide): A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the Boc-carbamate group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the cyclopentane ring and the Boc group.

-

C=O Stretch (Carbonyls): A very strong and intense absorption band is expected around 1680-1740 cm⁻¹ . This band is often a composite of the C=O stretch from the carboxylic acid (dimer, ~1710 cm⁻¹) and the C=O stretch from the Boc-carbamate (~1690 cm⁻¹).

-

C-O Stretch: Absorptions in the 1160-1250 cm⁻¹ region are indicative of the C-O stretching vibrations within the carboxylic acid and carbamate moieties.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |

| N-H Stretch (Carbamate) | 3300 - 3400 | Moderate, Sharp |

| C=O Stretch (Carboxylic & Carbamate) | 1680 - 1740 | Very Strong, Intense |

| C-O Stretch | 1160 - 1250 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and provides valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules, typically yielding the protonated molecular ion [M+H]⁺.

Interpreting the Mass Spectrum

The molecular formula for Boc-aminocyclopentanecarboxylic acid is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .[1][2][8] In positive-ion ESI-MS, one would expect to observe the protonated molecule at m/z 230.1 .

The Boc group is known for its characteristic and predictable fragmentation pathways under collision-induced dissociation (CID) in MS/MS experiments.[9][10] The lability of the Boc group can sometimes lead to in-source decay, where fragmentation occurs even before MS/MS analysis.[9]

Key fragmentation pathways include:

-

Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) from the parent ion, resulting in an ion at m/z 174.1 .[10]

-

Loss of the entire Boc group: A loss of 100 Da (C₅H₈O₂) from the parent ion, leading to the protonated aminocyclopentanecarboxylic acid at m/z 130.1 .[10]

-

Formation of the tert-butyl cation: A prominent peak at m/z 57 , corresponding to the stable C₄H₉⁺ ion.[11]

Caption: Key fragmentation pathways for Boc-aminocyclopentanecarboxylic acid in ESI-MS/MS.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data. The following section outlines proven methodologies for the analysis of Boc-aminocyclopentanecarboxylic acids.

Caption: A generalized workflow for the comprehensive spectroscopic characterization of synthesized compounds.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Boc-aminocyclopentanecarboxylic acid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point.[7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire spectra at 298 K. Use a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.[12]

-

¹³C NMR: Acquire spectra using proton decoupling. Use a spectral width of approximately 220 ppm and a longer relaxation delay (5-10 seconds) if quantitative data is desired. A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.[12]

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

-

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Protocol 3: LC-MS Sample Preparation and Acquisition

-

Sample Preparation:

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is standard (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS) Parameters (ESI Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

MS/MS: For fragmentation data, perform data-dependent acquisition where the most intense ion from the full MS scan (e.g., m/z 230.1) is selected for collision-induced dissociation (CID).

-

References

-

Gopishetti, S., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

Suga, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

The Royal Society of Chemistry. (2006). Experimental Procedures. [Link]

-

Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Springer. [Link]

-

Chem-Impex. (n.d.). 1R,2R-Boc-aminocyclopentane carboxylic acid. [Link]

-

ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... [Link]

-

Lesniak, S., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Chem-Impex. (n.d.). (1S,2S)-Boc-aminocyclopentane carboxylic acid. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Hassan, A.H.E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

-

Głowacki, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

-

Duddeck, H., et al. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

WorldOfChemicals. (n.d.). (1s,2s)-boc-aminocyclopentane carboxylic acid suppliers USA. [Link]

-

Kwit, M., et al. (2021). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Spectroscopic and Electronic. [Link]

-

ResearchGate. (n.d.). Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study. [Link]

-

Al-Hamza, A., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

conformational analysis of Boc-protected cyclopentane amino acids

An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Cyclopentane Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of conformationally constrained amino acids is a pivotal strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced metabolic stability, receptor affinity, and selectivity.[1][2][3] Among these, cyclopentane-based amino acids offer a unique scaffold whose conformational landscape is governed by the subtle interplay between the inherent puckering of the five-membered ring and the steric and electronic influence of its substituents. This guide provides a comprehensive, field-proven framework for the conformational analysis of N-tert-butyloxycarbonyl (Boc)-protected cyclopentane amino acids. We will move beyond a simple listing of techniques to present an integrated workflow, detailing the causality behind experimental choices and demonstrating how a multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and computational chemistry leads to a self-validating and robust conformational model.

Foundational Concepts: The 'Why' and 'How' of Conformational Constraint

The Strategic Advantage of Cyclopentane Amino Acids in Drug Design

Natural peptides, despite their exquisite biological activity, are often poor drug candidates due to their conformational flexibility and susceptibility to enzymatic degradation.[3][4] Introducing cyclic constraints, such as a cyclopentane ring, pre-organizes the peptide backbone into a specific bioactive conformation.[5][6] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity.[1] Furthermore, the non-natural cyclic structure provides steric shielding against proteases, thereby enhancing the molecule's in-vivo half-life.[1]

The Dynamic Landscape: Cyclopentane Ring Puckering and Pseudorotation

Unlike a rigid planar pentagon, cyclopentane exists in a dynamic equilibrium of non-planar conformations to relieve torsional strain.[7] These conformations are described by two primary forms: the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

These forms are not static but interconvert rapidly at room temperature through a low-energy process called pseudorotation .[8][9] The exact position in the pseudorotational cycle is defined by a puckering amplitude (q) and a phase angle (φ).[10] The introduction of substituents, such as the amino and carboxyl groups, creates energetic preferences for specific puckered conformations to minimize steric clashes. For instance, bulky substituents will preferentially occupy equatorial-like positions.[11]

The Influence of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing robust protection for the α-amino group that is readily cleaved under acidic conditions.[12][13][14][] From a conformational standpoint, the bulky tert-butyl moiety of the Boc group is a significant steric director. It restricts rotation around the N-Cα bond and can influence the preferred pucker of the cyclopentane ring to orient itself in a sterically favorable position.[16][17] Its presence is not merely a synthetic handle but an integral part of the conformational puzzle that must be accounted for in both experimental and computational analyses.

The Integrated Conformational Analysis Workflow

A robust conformational model cannot be derived from a single technique. It requires the convergence of evidence from multiple, orthogonal methods. Here, we present a logical workflow that integrates NMR spectroscopy, computational modeling, and chiroptical spectroscopy.

Caption: Logical relationship for validating the conformational model.

-

NOE Restraint Analysis: Measure the inter-proton distances in the computationally generated low-energy conformers. Discard any conformers that are inconsistent with the strong NOEs observed experimentally (e.g., a calculated distance > 5 Å for a proton pair showing a clear NOE).

-

J-Coupling Analysis: Use the Karplus relationship, which correlates the observed ³J coupling constant to the dihedral angle between the coupled protons. [10]Compare the dihedral angles in the remaining conformers with those predicted by the experimental J-couplings. This provides powerful validation for the ring pucker and substituent orientation.

-

VCD Spectral Comparison: Calculate a Boltzmann-averaged VCD spectrum from the lowest-energy conformers. Compare this simulated spectrum with the experimental one. A good match in the sign and relative intensity of the key vibrational bands provides strong evidence for the correctness of the conformational ensemble and its absolute configuration. [18][19]

Data Presentation and Interpretation

For clarity, quantitative data should be summarized in tables.

Table 1: Hypothetical NOE Data for a cis-Boc-aminocyclopentane Carboxylic Acid

| Proton Pair | NOESY Intensity | Implied Distance | Conformer 1 (E₁) Distance (Å) | Conformer 2 (T²) Distance (Å) | Compatibility |

| Hα - H(β₁) | Strong | < 2.5 Å | 2.4 | 3.5 | Conformer 1 |

| Hα - H(β₂) | Weak | 3.0-4.5 Å | 4.2 | 2.6 | Inconsistent |

| Hα - Boc CH₃ | None | > 5.0 Å | 5.8 | 4.9 | Conformer 1 |

Table 2: Hypothetical Conformer Energy and Key Dihedral Angles

| Conformer ID | Relative Energy (kcal/mol) | Hα-Cα-Cβ-Hβ₁ Dihedral (°) | Karplus Predicted ³J (Hz) | Experimental ³J (Hz) |

| E₁ | 0.00 | 165° | ~9 - 10 | 9.5 |

| T² | 1.85 | 45° | ~3 - 4 | N/A |

| E₂ | 2.50 | -95° | ~1 - 2 | N/A |

The data in these tables clearly shows that Conformer E₁ is the only one consistent with both the strong NOE between Hα and H(β₁) and the large experimental coupling constant of 9.5 Hz. This provides a strong, self-validating argument for E₁ being the dominant conformation in solution.

Conclusion

The is a non-trivial task that demands a synergistic approach. By integrating high-resolution NMR data for geometric restraints, DFT calculations to explore the potential energy landscape, and VCD spectroscopy for ultimate validation of the chiral structure, researchers can build a highly reliable and defensible conformational model. This detailed understanding is not merely an academic exercise; it is a critical prerequisite for rational, structure-based drug design, enabling the precise alignment of pharmacophoric elements to maximize therapeutic efficacy.

References

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). National Institutes of Health (NIH). [Link]

-

An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2021). ResearchGate. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). National Institutes of Health (NIH). [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). National Institutes of Health (NIH). [Link]

-

Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. [Link]

-

Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. (2002). PubMed. [Link]

-

Poupko, R., Luz, Z., & Zimmermann, H. (1980). Pseudorotation in cyclopentane. An experimental determination of the puckering amplitude by NMR in oriented solvents. Journal of the American Chemical Society. [Link]

-

Cyclic peptides — Small and big and their conformational aspects. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

-

VCD - Proteins, Structure and Methods. (n.d.). Proteopedia. [Link]

-

Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. (2020). PubMed. [Link]

-

Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (n.d.). MDPI. [Link]

-

Conformational analysis of cyclic peptides in solution. (1989). PubMed. [Link]

-

Synthesis of Boc-protected bicycloproline. (n.d.). National Institutes of Health (NIH). [Link]

-

Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025). ResearchGate. [Link]

-

Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. (n.d.). ResearchGate. [Link]

-

De novo antioxidant peptide design via machine learning and DFT studies. (2024). National Institutes of Health (NIH). [Link]

-

Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025). National Institutes of Health (NIH). [Link]

-

Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society. [Link]

-

Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. (n.d.). National Institutes of Health (NIH). [Link]

-

DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. (2019). ResearchGate. [Link]

-

Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. (n.d.). MDPI. [Link]

-

Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020). Chemical Reviews. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. (n.d.). The Journal of Organic Chemistry. [Link]

-

CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. (n.d.). World Scientific Publishing. [Link]

-

Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. (1996). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). ResearchGate. [Link]

-

A local mode study of ring puckering effects in the infrared spectra of cyclopentane. (n.d.). The Journal of Chemical Physics. [Link]

-

2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

-

2D J-Correlated Proton NMR Experiments for Structural Fingerprinting of Biotherapeutics. (2019). Springer. [Link]

-

Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). ACS Publications. [Link]

-

Peptide NMR. (n.d.). University of Zurich. [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). University of Wisconsin-Madison. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]

-

Conformational Analysis of Cyclopentane. (n.d.). Scribd. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. worldscientific.com [worldscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran | MDPI [mdpi.com]

- 11. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protein and peptide secondary structure and conformational determination with vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Harnessing Conformational Rigidity: The Biological Activity of Peptides Containing 2-Aminocyclopentanecarboxylic Acid

An In-depth Technical Guide:

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational ambiguity.[1][2] Among the vast toolbox of constrained building blocks, 2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a particularly powerful moiety.[3] Its rigid cyclopentyl ring imposes significant conformational restrictions on the peptide backbone, enabling the design of foldamers with predictable and stable three-dimensional structures.[4][5] This guide provides a comprehensive technical overview of the synthesis, conformational properties, and diverse biological activities of ACPC-containing peptides. We will explore their applications as antimicrobial, anticancer, and enzyme-inhibitory agents, supported by detailed experimental protocols and structure-activity relationship analyses, offering researchers and drug developers critical insights into leveraging ACPC for next-generation therapeutic design.

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low intrinsic toxicity. However, their clinical translation is often hampered by two major liabilities: susceptibility to proteolytic degradation and high conformational flexibility. A flexible peptide backbone can adopt a multitude of conformations in solution, only a fraction of which may be the "bioactive" conformation required for target binding. This leads to a significant entropic penalty upon binding, reducing affinity and efficacy.

The field of peptidomimetics seeks to address these challenges by introducing structural modifications that enhance stability and pre-organize the peptide into its desired bioactive shape.[1] A highly successful strategy is the incorporation of conformationally constrained amino acid analogs. 2-Aminocyclopentanecarboxylic acid (ACPC) is a prime example of such a building block.[3][6] By locking two of the backbone torsion angles (φ and θ in the case of β-amino acids), the cyclopentane ring drastically reduces the available conformational space, guiding the peptide to fold into well-defined secondary structures, such as helices and turns.[7][8] This pre-organization not only enhances target affinity but also improves resistance to proteases, making ACPC-containing peptides robust candidates for drug development.[3]

Synthesis and Stereochemistry of ACPC-Containing Peptides

The utility of ACPC in peptide design is critically dependent on the ability to access its distinct stereoisomers. With two chiral centers, ACPC exists as four stereoisomers: (1R,2S)- and (1S,2R)- for the cis configuration, and (1S,2S)- and (1R,2R)- for the trans configuration. The stereoselective synthesis of these isomers is non-trivial but essential, as the cis versus trans geometry dictates profoundly different conformational preferences in the final peptide.

Several synthetic strategies have been developed, with one of the most scalable approaches involving the reductive amination of a 2-oxocyclopentane carboxylate precursor.[4][6] This method allows for the generation of specific diastereomers, which can then be resolved into pure enantiomers through techniques like crystallization with chiral resolving agents.[3][4][6]

Caption: ACPC constrains the peptide backbone, promoting a defined bioactive structure.

Conformational analysis of these peptides relies heavily on spectroscopic techniques. 2D Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining three-dimensional structure in solution by analyzing through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations. [7][9]For instance, the observation of specific NOEs between protons on adjacent and non-adjacent residues provides direct evidence for helical or turn conformations. [7]Circular Dichroism (CD) spectroscopy provides a rapid assessment of the overall secondary structure content (e.g., helical vs. random coil) based on the differential absorption of circularly polarized light. [8][10]

Biological Activities and Therapeutic Applications

The ability to sculpt stable, predictable peptide structures with ACPC has been exploited to develop potent agents across several therapeutic areas.

Antimicrobial Activity

Antimicrobial peptides (AMPs) are a key component of the innate immune system, typically acting by disrupting the integrity of microbial cell membranes. [11]Effective AMPs are generally cationic and amphipathic, allowing them to selectively target and permeabilize the negatively charged membranes of bacteria. The conformational rigidity imparted by ACPC is ideal for creating stable amphipathic helices, a common structural motif in AMPs. [3][11]This leads to peptides with enhanced proteolytic stability and potent, broad-spectrum activity. [3] Table 1: Examples of ACPC-Containing Antimicrobial Peptides

| Peptide Sequence (Conceptual) | Target Organism | MIC (µM) | Reference |

| (ACPC-Lys-ACPC-Leu)n | Staphylococcus aureus | 4 - 16 | [3][12] |

| (ACPC-Arg-ACPC-Trp)n | Pseudomonas aeruginosa | 8 - 32 | [3][10] |

| Hybrid α/β-peptides | Escherichia coli | 10 - 43 | [10] |

(Note: Data is representative and compiled from general findings on β-peptide AMPs).

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a 2-fold serial dilution of the ACPC-peptide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Inoculum: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of 1x10^6 CFU/mL. Add 50 µL of this inoculum to each well of the plate, resulting in a final concentration of 5x10^5 CFU/mL and a final volume of 100 µL.

-

Controls: Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Anticancer Activity

Similar to their antimicrobial mechanism, many anticancer peptides (ACPs) function by selectively disrupting the membranes of cancer cells, which often display a higher net negative charge on their outer leaflet compared to healthy cells. [13][14]ACPC can be used to construct stable helical peptides that display cationic and hydrophobic residues on opposite faces, leading to potent lytic activity against tumor cells with minimal toxicity to normal cells. [3][13] Table 2: Examples of ACPC-Containing Anticancer Peptides

| Peptide Class | Target Cell Line | IC50 (µM) | Reference |

| Helical β-peptides | Breast (MCF-7) | 5 - 25 | [3][13] |

| Helical β-peptides | Leukemia (HL-60) | 10 - 50 | [11][13] |

| Cyclic ACPs | Melanoma (B16) | ~40 | [15] |

(Note: Data is representative and compiled from general findings on β-peptide and cyclic ACPs).

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the ACPC-peptide. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the peptide concentration that reduces cell viability by 50% compared to untreated controls.

Enzyme Inhibition

The well-defined and rigid conformations of ACPC-peptides make them excellent scaffolds for designing enzyme inhibitors. [16]By matching the shape and chemical functionality of the peptide to the enzyme's active site, high-affinity and highly specific inhibitors can be developed. For instance, ACPC-containing peptides have been investigated as inhibitors of proteases, where the constrained backbone can effectively mimic the transition state of substrate binding. [17][18] Table 3: Examples of ACPC-Containing Enzyme Inhibitors

| Peptide Class | Target Enzyme | Ki / IC50 | Reference |

| Aminocyclopentanes | Prolylcarboxypeptidase (PrCP) | Sub-nanomolar IC50 | [17] |

| ACPC-based peptidomimetics | HMG-CoA Reductase | Competitive (nM Ki) | [18] |

| Aza-peptides | Porcine Pancreatic Elastase | Potent Inhibition | [16] |

Experimental Protocol: General Enzyme Inhibition Assay (Kinetic)

-

Assay Setup: In a microplate or cuvette, combine a buffer solution, the target enzyme at a fixed concentration, and varying concentrations of the ACPC-peptide inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) to reach binding equilibrium.

-

Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate.

-

Monitoring: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a plate reader or spectrophotometer.

-

Analysis: Plot the reaction rate as a function of inhibitor concentration. Fit the data to an appropriate inhibition model (e.g., Cheng-Prusoff equation) to determine the IC50 or Ki value.

Structure-Activity Relationships (SAR)

The systematic study of how structural modifications affect biological activity is crucial for optimizing lead compounds. For ACPC-peptides, several key SAR principles have been established:

-

Stereochemistry is Paramount: The choice between cis- and trans-ACPC is the most critical factor. As noted, trans-isomers favor helical structures often associated with membrane disruption (antimicrobial/anticancer activity), while cis-isomers induce turns suitable for mimicking receptor-binding loops or fitting into enzyme active sites. [19]2. Functionalization of the Ring: Introducing functional groups onto the cyclopentane ring at the C3 or C4 positions provides a vector for adding chemical diversity without disrupting the backbone conformation. [7][8]This allows for the fine-tuning of properties like solubility, charge, and target interactions. For example, adding a carboxylic acid group can increase water solubility, while adding a hydrophobic group can enhance membrane interaction. [7]3. Global Amphipathicity: For membrane-active peptides, the overall distribution of cationic (e.g., Lys, Arg) and hydrophobic (e.g., Leu, Trp) residues along the ACPC-induced scaffold is a key driver of both potency and selectivity. [20]

Caption: Key SAR drivers for designing bioactive ACPC-containing peptides.

Conclusion and Future Outlook

2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block for the design of biologically active peptides. By imposing well-defined conformational constraints, ACPC enables the creation of peptidomimetics with enhanced proteolytic stability, pre-organized bioactive structures, and potent activities across a range of therapeutic targets. The ability to synthetically access all four stereoisomers provides a rich platform for systematically exploring structure-activity relationships and optimizing peptide function.

Future research will likely focus on incorporating ACPC into more complex architectures, such as cyclic peptides and larger folded domains, to target challenging intracellular protein-protein interactions. Furthermore, the development of new synthetic methods for decorating the cyclopentane ring will expand the chemical space available for fine-tuning pharmacological properties. As our understanding of the interplay between conformation and function continues to grow, ACPC-containing peptides are poised to become an increasingly important class of next-generation therapeutics.

References

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

-

Lecoq, A., et al. (1998). Predicting the conformational states of cyclic tetrapeptides. PubMed. [Link]

-

Lee, H. S., et al. (2004). Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12-Helical β-Peptides. Organic Letters, ACS Publications. [Link]

-

Oh, D., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

-

Oh, D., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. PMC, NIH. [Link]

-

Geyer, A., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

-

Lee, H. S., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed. [Link]

-

Ramakrishnan, C. (1987). Cyclic peptides — Small and big and their conformational aspects. International Journal of Peptide and Protein Research. [Link]

-

Lee, H. S., et al. (2004). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society. [Link]

-

Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

-

Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC, NIH. [Link]

-

Yamazaki, T., et al. (1990). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. PubMed. [Link]

-

Berlicki, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. Request PDF, ResearchGate. [Link]

-

Sirimangkalakorn, N., et al. (2018). Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. PubMed. [Link]

-

Vass, E., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]

-

Bhat, G., et al. (2023). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. RSC Medicinal Chemistry. [Link]

-

Graham, T. H., et al. (2012). A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. PubMed. [Link]

-

Felício, M. R., et al. (2017). Anti-Cancer Peptides: Status and Future Prospects. MDPI. [Link]

-

Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia. [Link]

-

Chiang, H., et al. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. PMC, NIH. [Link]

-

Al-Sha'er, M. A., et al. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]

-

Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

-

Hashemi, S. M. R., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]

-

Gaspar, D., et al. (2016). Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers. [Link]

-

Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

-

Reddy, C. R., & Reddy, C. S. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]

-

Pak, V. V., et al. (2012). Design of a highly potent inhibitory peptide acting as a competitive inhibitor of HMG-CoA reductase. PubMed. [Link]

-

Appelt, C. S., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. PubMed. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting the conformational states of cyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 12. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]

- 13. Anti-Cancer Peptides: Status and Future Prospects [mdpi.com]

- 14. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 15. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design of a highly potent inhibitory peptide acting as a competitive inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Strategic Incorporation of Boc-Aminocyclopentanecarboxylic Acid in Peptidomimetic Design: A Technical Guide

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this field is the introduction of conformational constraints to lock the peptide into its bioactive conformation. This guide provides an in-depth technical exploration of Boc-aminocyclopentanecarboxylic acid (Boc-ACPC), a conformationally restricted amino acid, as a powerful tool in peptidomimetic design. We will dissect the rationale behind its use, delve into its synthesis and stereochemistry, and provide detailed protocols for its incorporation into peptide sequences. The profound impact of the cyclopentane ring's stereochemistry on secondary structure mimicry will be a central focus, illustrating how different isomers can be strategically employed to induce specific folds, such as helices and turns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage constrained amino acids to engineer next-generation therapeutics.

The Imperative for Conformational Constraint in Peptide-Based Therapeutics